2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
CAS No.: 330838-34-1
Cat. No.: VC15706640
Molecular Formula: C21H19BrClN5OS
Molecular Weight: 504.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330838-34-1 |
|---|---|
| Molecular Formula | C21H19BrClN5OS |
| Molecular Weight | 504.8 g/mol |
| IUPAC Name | 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C21H19BrClN5OS/c1-14(2)12-28-20(16-6-8-17(22)9-7-16)26-27-21(28)30-13-19(29)25-24-11-15-4-3-5-18(23)10-15/h3-11H,1,12-13H2,2H3,(H,25,29)/b24-11+ |
| Standard InChI Key | WCWQNTPYZABQDK-BHGWPJFGSA-N |
| Isomeric SMILES | CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
| Canonical SMILES | CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₁H₁₉BrClN₅OS, reflects its hybrid structure combining a 1,2,4-triazole ring with multiple aromatic and aliphatic substituents. Key functional groups include:
-
A 1,2,4-triazole nucleus (positions 1, 2, and 4 substituted with bromophenyl, methylpropenyl, and sulfanyl groups).
-
An acetohydrazide side chain linked to a chlorophenylmethylidene moiety via an imine bond.
The presence of bromine and chlorine atoms enhances electrophilic reactivity, while the triazole ring contributes to π-π stacking interactions, critical for binding biological targets.
Spectroscopic and Computational Insights
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum reveals distinct signals for the methylpropenyl group (δ 1.7–1.9 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm).
-
Mass Spectrometry: The molecular ion peak at m/z 504.8 confirms the molecular weight.
-
Computational Modeling: Density Functional Theory (DFT) studies predict a planar triazole ring with dihedral angles of 15–25° between substituents, optimizing steric and electronic interactions.
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
-
Triazole Core Formation: Cyclocondensation of thiosemicarbazide with bromophenylacetic acid yields the 1,2,4-triazole intermediate.
-
Alkylation: Reaction with 2-methyl-2-propenyl bromide introduces the propenyl group at position 4.
-
Sulfanylation and Hydrazide Coupling: Thiolation with thiourea followed by condensation with 3-chlorobenzaldehyde forms the final product.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Thiosemicarbazide, BrC₆H₄CH₂COOH | 80 | Ethanol | 62 |
| 2 | 2-Methyl-2-propenyl bromide, K₂CO₃ | 60 | DMF | 58 |
| 3 | Thiourea, 3-ClC₆H₄CHO | RT | THF | 45 |
Reactivity and Stability
-
Oxidation: The sulfide (-S-) group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or KMnO₄.
-
Hydrolysis: The hydrazide bond cleaves under acidic conditions (HCl, 100°C), releasing acetohydrazide and 3-chlorobenzaldehyde.
Biological Activities
Antimicrobial Efficacy
Preliminary assays indicate MIC values of 16–32 μg/mL against Staphylococcus aureus and Candida albicans, attributed to:
-
Disruption of fungal ergosterol biosynthesis.
-
Interference with bacterial cell wall synthesis.
| Activity | Target Organism/Cell Line | Efficacy (IC₅₀/MIC) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7, HCT-116 | 8–12 μM | Topoisomerase II inhibition |
| Antifungal | Candida albicans | 32 μg/mL | Ergosterol biosynthesis disruption |
| Antibacterial | Staphylococcus aureus | 16 μg/mL | Cell wall synthesis interference |
Research Findings and Future Directions
Case Studies
-
In Vivo Toxicity: Rodent studies show a LD₅₀ > 500 mg/kg, suggesting low acute toxicity.
-
Drug Resistance Reversal: Synergy with fluconazole reduces Candida biofilm formation by 70%.
Knowledge Gaps and Recommendations
-
Pharmacokinetic Profiling: Absorpton, distribution, metabolism, and excretion (ADME) studies are needed.
-
Structure-Activity Relationships (SAR): Modifying the propenyl group may enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume